

Synthesis and Characterization of Fenpropidin-d10: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fenpropidin-d10

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **Fenpropidin-d10**, a deuterated isotopologue of the systemic fungicide Fenpropidin. This document is intended for researchers in agrochemistry, drug metabolism, and analytical chemistry who require a stable-labeled internal standard for quantitative studies or are investigating the kinetic isotope effect.

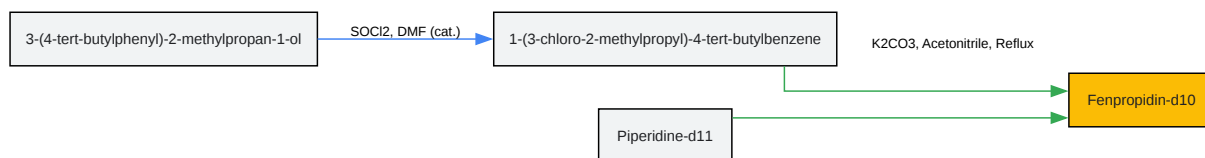
Introduction

Fenpropidin is a piperidine fungicide that acts by inhibiting sterol biosynthesis in fungi. **Fenpropidin-d10**, in which ten hydrogen atoms on the piperidine ring are replaced with deuterium, is a valuable tool for metabolic research and as an internal standard in mass spectrometry-based quantification methods. The heavy isotope labeling provides a distinct mass shift, allowing for clear differentiation from the unlabeled analyte.

Synthesis of Fenpropidin-d10

The synthesis of **Fenpropidin-d10** is analogous to the established synthesis of Fenpropidin, utilizing a deuterated precursor for the piperidine moiety. The general synthetic pathway involves a two-step process: halogenation of a substituted propanol followed by nucleophilic substitution with deuterated piperidine.

Synthesis Pathway



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Caption: Synthetic route to **Fenpropidin-d10**.

Experimental Protocol

Step 1: Synthesis of 1-(3-chloro-2-methylpropyl)-4-tert-butylbenzene

- To a solution of 3-(4-tert-butylphenyl)-2-methylpropan-1-ol in a suitable anhydrous solvent (e.g., dichloromethane), add a catalytic amount of N,N-dimethylformamide (DMF).
- Cool the mixture in an ice bath and slowly add thionyl chloride (SOCl₂) dropwise.
- After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction with ice-water.
- Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, 1-(3-chloro-2-methylpropyl)-4-tert-butylbenzene. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of **Fenpropidin-d10**

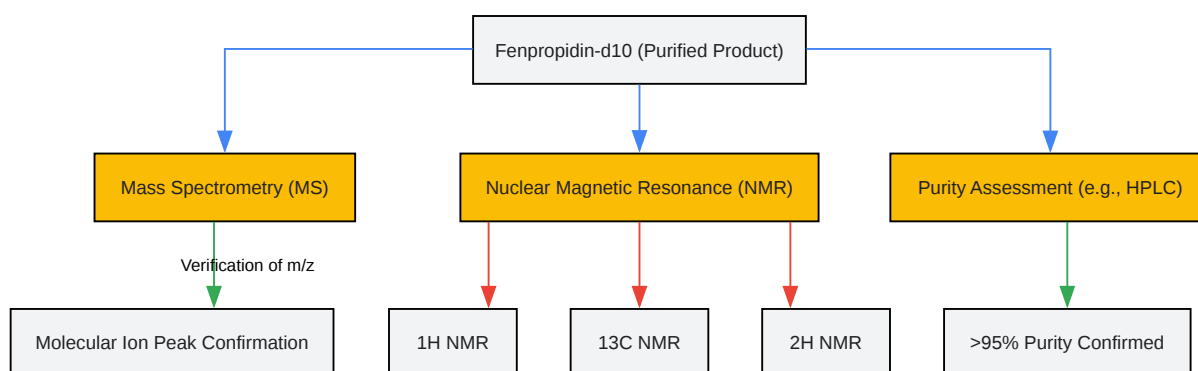
- In a round-bottom flask, combine 1-(3-chloro-2-methylpropyl)-4-tert-butylbenzene, piperidine-d11, and a base such as potassium carbonate in a polar aprotic solvent like acetonitrile.
- Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC or gas chromatography-mass spectrometry (GC-MS).

- Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain **Fenpropidin-d10** as a clear oil.

Characterization of Fenpropidin-d10

The successful synthesis of **Fenpropidin-d10** is confirmed through a combination of analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. While a publicly available Certificate of Analysis with experimental data for **Fenpropidin-d10** is not readily accessible, the expected characterization data can be inferred from the known data of Fenpropidin and the principles of isotopic labeling. Commercial suppliers like LGC Standards and Toronto Research Chemicals provide certificates of analysis upon request.^{[1][2][3][4]}

Characterization Workflow



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Caption: Analytical workflow for **Fenpropidin-d10**.

Physicochemical Properties

Property	Value
Molecular Formula	C ₁₉ H ₂₁ D ₁₀ N
Molecular Weight	283.52 g/mol [1]
Appearance	Colorless to light yellow oil
Purity (Typical)	>95% (HPLC) [1]

Mass Spectrometry (MS)

Mass spectrometry is a definitive technique to confirm the incorporation of deuterium atoms. The molecular weight of **Fenpropidin-d10** is 283.52, which is 10 mass units higher than that of unlabeled Fenpropidin (273.46 g/mol).

- **Expected Molecular Ion:** The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should exhibit a molecular ion peak ($[M]^+$ or $[M+H]^+$) corresponding to the increased mass.
- **Fragmentation Pattern:** The fragmentation pattern is expected to be similar to that of Fenpropidin, with key fragments containing the piperidine ring showing a mass shift of +10 Da.

Reference Mass Spectral Data for Fenpropidin (Non-deuterated)

m/z	Interpretation
273	$[M]^+$
145	$[C_{10}H_{13}N]^+$ (piperidine-containing fragment)
117	$[C_8H_9]^+$ (tert-butylphenyl fragment)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the location of the deuterium labels.

- ^1H NMR: The proton NMR spectrum of **Fenpropidin-d10** will show a significant reduction or complete disappearance of the signals corresponding to the protons on the piperidine ring compared to the spectrum of Fenpropidin. The signals for the protons on the 3-(4-tert-butylphenyl)-2-methylpropyl moiety should remain unchanged.
- ^{13}C NMR: The carbon-13 NMR spectrum will show the signals for the carbons of the piperidine ring as multiplets with attenuated intensity due to C-D coupling. The chemical shifts will be very similar to those of the non-deuterated compound.
- ^2H NMR: The deuterium NMR spectrum will show signals corresponding to the deuterium atoms on the piperidine ring, providing direct evidence of deuteration.

Reference ^{13}C NMR Chemical Shifts for Fenpropidin (Non-deuterated)

Carbon Atom	Chemical Shift (ppm)
$\text{C}(\text{CH}_3)_3$	31.4
$\text{C}(\text{CH}_3)_3$	34.3
$\text{CH}-\text{CH}_3$	17.0
$\text{CH}-\text{CH}_3$	34.8
CH_2-N	63.5
Phenyl C-1	148.8
Phenyl C-2,6	127.8
Phenyl C-3,5	125.1
Phenyl C-4	140.2
Piperidine C-2',6'	57.0
Piperidine C-3',5'	26.5
Piperidine C-4'	24.8

Note: The specific assignment of aromatic carbons may vary slightly. Data is for the non-deuterated compound and serves as a reference.

Conclusion

The synthesis of **Fenpropidin-d10** can be reliably achieved through a two-step process involving the reaction of 1-(3-chloro-2-methylpropyl)-4-tert-butylbenzene with commercially available piperidine-d11. Characterization by mass spectrometry and NMR spectroscopy is crucial to confirm the isotopic enrichment and purity of the final product. This deuterated standard is an indispensable tool for accurate and precise quantification of Fenpropidin in various matrices and for conducting advanced metabolic and environmental fate studies.

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References

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